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molecular formula C12H17NO2S B8445638 6-Ethanesulfonyl-3,3-dimethyl-2,3-dihydro-1H-indole

6-Ethanesulfonyl-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No. B8445638
M. Wt: 239.34 g/mol
InChI Key: KTZHCDDZXHAQAB-UHFFFAOYSA-N
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Patent
US09018214B2

Procedure details

1-(6-Ethanesulfonyl-3,3-dimethyl-2,3-dihydro-indol-1-yl)-ethanone (130 mg, 0.46 mmol) was dissolved in MeOH (7 mL) and 5 M hydrochloric acid (920 μL, 4.6 mmol) was added. The solution was stirred at 90° C. for 1.5 h then solvent was removed in vacuo. The residue was quenched with saturated aqueous NaHCO3 and the product extracted with EtOAc. The organic phase was dried (MgSO4), filtered and concentrated to give the title compound (60 mg), used without further purification. MS: [M+H]+=240.
Name
1-(6-Ethanesulfonyl-3,3-dimethyl-2,3-dihydro-indol-1-yl)-ethanone
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
920 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([S:3]([C:6]1[CH:14]=[C:13]2[C:9]([C:10]([CH3:19])([CH3:18])[CH2:11][N:12]2C(=O)C)=[CH:8][CH:7]=1)(=[O:5])=[O:4])[CH3:2].Cl>CO>[CH2:1]([S:3]([C:6]1[CH:14]=[C:13]2[C:9]([C:10]([CH3:18])([CH3:19])[CH2:11][NH:12]2)=[CH:8][CH:7]=1)(=[O:4])=[O:5])[CH3:2]

Inputs

Step One
Name
1-(6-Ethanesulfonyl-3,3-dimethyl-2,3-dihydro-indol-1-yl)-ethanone
Quantity
130 mg
Type
reactant
Smiles
C(C)S(=O)(=O)C1=CC=C2C(CN(C2=C1)C(C)=O)(C)C
Name
Quantity
7 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
920 μL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 90° C. for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was quenched with saturated aqueous NaHCO3
EXTRACTION
Type
EXTRACTION
Details
the product extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)S(=O)(=O)C1=CC=C2C(CNC2=C1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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